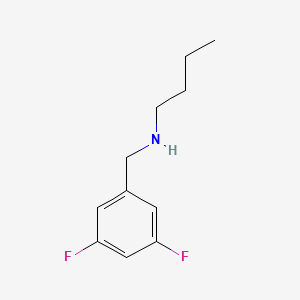

Benzenemethanamine, N-butyl-3,5-difluoro-

Description

BenchChem offers high-quality Benzenemethanamine, N-butyl-3,5-difluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanamine, N-butyl-3,5-difluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

90390-31-1 |

|---|---|

Molecular Formula |

C11H15F2N |

Molecular Weight |

199.24 g/mol |

IUPAC Name |

N-[(3,5-difluorophenyl)methyl]butan-1-amine |

InChI |

InChI=1S/C11H15F2N/c1-2-3-4-14-8-9-5-10(12)7-11(13)6-9/h5-7,14H,2-4,8H2,1H3 |

InChI Key |

MRVMVGPOWMSSDI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNCC1=CC(=CC(=C1)F)F |

Origin of Product |

United States |

Foundational & Exploratory

"synthesis of Benzenemethanamine, N-butyl-3,5-difluoro-"

An In-Depth Technical Guide to the Synthesis of Benzenemethanamine, N-butyl-3,5-difluoro-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to Benzenemethanamine, N-butyl-3,5-difluoro-, a fluorinated benzylamine derivative with potential applications in medicinal chemistry and materials science. The core of this synthesis is the reductive amination of 3,5-difluorobenzaldehyde with n-butylamine. This document details the underlying chemical principles, provides step-by-step experimental protocols, and discusses the analytical characterization of the target compound.

Introduction and Strategic Approach

The introduction of fluorine atoms into organic molecules is a widely employed strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. Benzenemethanamine, N-butyl-3,5-difluoro- incorporates a difluorinated phenyl ring, making it a valuable building block for the synthesis of novel pharmacologically active agents and advanced materials.

The most direct and efficient synthetic strategy for the preparation of N-alkylated benzylamines is reductive amination.[1] This method involves the reaction of a carbonyl compound, in this case, 3,5-difluorobenzaldehyde, with a primary amine, n-butylamine, to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. This one-pot approach is often preferred due to its high yields, mild reaction conditions, and broad substrate scope.

Reaction Mechanism: Reductive Amination

The reductive amination process proceeds in two key stages:

-

Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (n-butylamine) on the electrophilic carbonyl carbon of the aldehyde (3,5-difluorobenzaldehyde). This is typically acid-catalyzed and results in the formation of a hemiaminal intermediate, which then dehydrates to form a Schiff base, or imine.

-

Reduction: The imine intermediate is then reduced to the final amine product. This can be achieved using various reducing agents, such as sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation.

Diagram of the Reductive Amination Mechanism:

Caption: General mechanism of reductive amination.

Experimental Protocols

This section provides two detailed protocols for the synthesis of Benzenemethanamine, N-butyl-3,5-difluoro- using different reducing agents.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Example |

| 3,5-Difluorobenzaldehyde | 32085-88-4 | C₇H₄F₂O | 142.10 | Sigma-Aldrich, Manchester Organics[2][3][4] |

| n-Butylamine | 109-73-9 | C₄H₁₁N | 73.14 | Muby Chemicals, GJ Chemical[5][6] |

| Sodium Borohydride (NaBH₄) | 16940-66-2 | BH₄Na | 37.83 | |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | C₆H₁₀BNaO₆ | 211.94 | |

| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 | |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgO₄S | 120.37 | |

| Diethyl Ether (Et₂O) | 60-29-7 | C₄H₁₀O | 74.12 | |

| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | CHNaO₃ | 84.01 |

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol is a classic and cost-effective method for reductive amination.

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-difluorobenzaldehyde (5.0 g, 35.2 mmol) in methanol (100 mL).

-

Amine Addition: To the stirred solution, add n-butylamine (2.8 g, 38.7 mmol, 1.1 equivalents) dropwise at room temperature.

-

Imine Formation: Stir the reaction mixture at room temperature for 2 hours to facilitate the formation of the imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.6 g, 42.2 mmol, 1.2 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 4-6 hours or until the imine is consumed (as indicated by TLC).

-

Work-up:

-

Quench the reaction by slowly adding 1 M hydrochloric acid until the pH is acidic (pH ~2-3) to decompose the excess sodium borohydride.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Add water (50 mL) and basify the aqueous solution with 2 M sodium hydroxide until the pH is basic (pH ~10-11).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure Benzenemethanamine, N-butyl-3,5-difluoro-.

-

Workflow for Reductive Amination using Sodium Borohydride:

Caption: Experimental workflow for Protocol 1.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride is a milder reducing agent that is particularly effective for the reductive amination of aldehydes.[7]

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-difluorobenzaldehyde (5.0 g, 35.2 mmol) and n-butylamine (2.8 g, 38.7 mmol, 1.1 equivalents) in dichloromethane (100 mL).

-

Imine Formation (in situ): Add sodium triacetoxyborohydride (11.2 g, 52.8 mmol, 1.5 equivalents) to the solution in one portion.

-

Reaction Completion: Stir the reaction mixture at room temperature for 12-16 hours, or until the starting material is consumed as monitored by TLC.

-

Work-up:

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL).

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the crude product by vacuum distillation or flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure Benzenemethanamine, N-butyl-3,5-difluoro-.

-

Analytical Characterization (Predicted)

As this is a novel compound, experimental data may not be readily available. The following are predicted analytical data based on the structure and known spectroscopic trends.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons (likely a triplet and a doublet of triplets), the benzylic CH₂ group (a singlet or triplet coupled to the N-H proton), the N-H proton (a broad singlet), and the butyl group protons (triplets and multiplets). |

| ¹³C NMR | Signals for the aromatic carbons (some showing C-F coupling), the benzylic carbon, and the four distinct carbons of the butyl group. |

| ¹⁹F NMR | A single resonance for the two equivalent fluorine atoms. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aliphatic and aromatic, 2800-3100 cm⁻¹), and strong C-F stretching (around 1100-1300 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₅F₂N, MW: 199.24 g/mol ). |

Safety and Handling

-

3,5-Difluorobenzaldehyde: Flammable liquid and vapor. Causes skin and serious eye irritation.[3]

-

n-Butylamine: Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.[8]

-

Sodium Borohydride: May be corrosive to metals. Causes severe skin burns and eye damage. In contact with water, releases flammable gases.

-

Sodium Triacetoxyborohydride: In contact with water, releases flammable gases.

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

References

-

PubChem. 3,5-Difluorobenzaldehyde. [Link]

-

Kovalenko, V. et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1778. [Link]

- Jagadeesh, R. V. et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 7(12), 10435-10441.

-

Kovalenko, V. et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

- Schröder, S. et al. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 28(19), 6941.

-

Synple Chem. Application Note – Reductive Amination. [Link]

-

QuickCompany. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Link]

-

IndiaMART. n-Butylamine 98%. [Link]

- ResearchGate. Monomeric and dimeric structures analysis and spectroscopic characterization of 3,5-difluorophenylboronic acid....

-

IndiaMART. n-Butylamin Latest Price, Manufacturers & Suppliers. [Link]

-

Organic Chemistry Portal. Benzylamines. [Link]

-

GJ Chemical. n-Butylamine Supplier and Distributor. [Link]

-

Organic Syntheses. n-methylbutylamine. [Link]

- Lindon, J. C. et al. (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 1-37.

-

Multichem. Di-N-butylamine Dealer and Distributor. [Link]

-

The Royal Society of Chemistry. Efficient and selective N-benzylation of amines using Pd doped La-BDC MOF catalyst. [Link]

- Li, Y. et al. (2024). Direct α-Cross-Coupling of Benzylamines with Bulky Alkyl Iodides Enabled by Radical Carbonyl Catalysis. Journal of the American Chemical Society.

- Hu, J. et al. (2010). Highly Diastereoselective Synthesis of α-Difluoromethyl Amines from N-tert-Butylsulfinyl Ketimines.

-

LookChem. 3,5-Difluorobenzaldehyde. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. 3,5-二氟苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. thomassci.com [thomassci.com]

- 5. n-Butylamine or Monobutylamine or 1-Aminobutane Manufacturers, SDS [mubychem.com]

- 6. n-Butylamine Supplier and Distributor | Buy n-Butylamine Bulk, Drums, LTL at GJ Chemical [gjchemical.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. n-Butylamine 98% - Affordable Price and Versatile Chemical Solution [ultrapurelab.net]

Molecular Architecture and Physicochemical Profiling of N-butyl-3,5-difluorobenzylamine

Target Audience: Medicinal Chemists, Pharmacokineticists, and Drug Development Scientists Compound: N-butyl-3,5-difluorobenzylamine (CAS: 90390-31-1)

In the realm of rational drug design, a molecule's physicochemical profile is not merely a set of static numbers; it is the dynamic language through which the compound interacts with biological systems. N-butyl-3,5-difluorobenzylamine serves as a masterclass in structural causality. Originally synthesized and evaluated for its potent antimycobacterial properties, this secondary amine exhibits a Minimum Inhibitory Concentration (MIC) of 6.4 µg/mL against Mycobacterium tuberculosis H37Ra, significantly outperforming many of its structural analogs[1].

This technical whitepaper dissects the physicochemical properties of N-butyl-3,5-difluorobenzylamine, exploring how its structural modifications dictate its biological efficacy, and provides field-proven, self-validating protocols for its synthesis and characterization.

Structural Causality & Physicochemical Dynamics

The superior antimycobacterial activity of N-butyl-3,5-difluorobenzylamine is not coincidental; it is directly engineered through two critical structural modifications to the standard benzylamine scaffold:

The 3,5-Difluoro Substitution

Fluorine is the most electronegative element. The introduction of fluorine atoms at the meta positions (3 and 5) of the aromatic ring exerts a strong inductive electron-withdrawing effect (-I). Although separated from the amine by a methylene bridge, this inductive pull slightly reduces the electron density on the nitrogen's lone pair[2].

-

Causality: This subtle electronic shift lowers the pKa of the secondary amine compared to non-fluorinated analogs. A lower pKa ensures that a higher fraction of the molecule exists as an un-ionized free base at physiological pH (7.4). Because only the un-ionized form of a drug can passively diffuse across lipid bilayers, this modification directly enhances membrane permeability. Furthermore, the strong C-F bonds block cytochrome P450-mediated aromatic hydroxylation, enhancing metabolic stability.

The N-Butyl Chain

Mycobacterium tuberculosis possesses a notoriously thick, waxy cell wall composed primarily of mycolic acids. To penetrate this barrier, a therapeutic agent must possess high lipophilicity.

-

Causality: The addition of a four-carbon aliphatic chain (n-butyl) to the amine nitrogen dramatically increases the molecule's partition coefficient (LogP). This lipophilic tail acts as a molecular anchor, allowing the compound to partition effectively into the lipid-rich mycobacterial envelope, directly correlating with its marked inhibitory effect[1].

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of N-butyl-3,5-difluorobenzylamine, synthesizing empirical literature data with derived computational metrics.

| Property | Value | Source / Derivation |

| CAS Number | 90390-31-1 | Literature[1] |

| Molecular Formula | C11H15F2N | Structural derivation |

| Molecular Weight | 199.24 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid | Extrapolated from primary amine[2] |

| Boiling Point | ~240-250 °C | Extrapolated from primary amine (184 °C)[2] |

| pKa (Predicted) | 8.8 - 9.2 | Inductive effect adjustment[2] |

| LogP (Predicted) | 3.2 - 3.5 | Fragment-based calculation |

| MIC (M. tuberculosis) | 6.4 µg/mL | Empirical in vitro data[1] |

Workflow Visualization

Workflow for synthesis and physicochemical profiling of N-butyl-3,5-difluorobenzylamine.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls and orthogonal validation steps.

Protocol A: Synthesis via Reductive Amination

Rationale: Direct alkylation of primary amines often leads to over-alkylation, yielding unwanted tertiary amines. Reductive amination avoids this. We utilize Sodium triacetoxyborohydride (NaBH(OAc)3) instead of NaBH4. Why? NaBH4 is a highly reactive hydride source that can inadvertently reduce the aldehyde before imine condensation is complete. NaBH(OAc)3 is sterically hindered and electron-deficient, rendering it mild enough to selectively reduce the protonated imine intermediate without touching the unreacted aldehyde[3].

Step-by-Step Methodology:

-

Condensation: Dissolve 1.0 equivalent of 3,5-difluorobenzaldehyde and 1.05 equivalents of n-butylamine in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours under a nitrogen atmosphere to form the imine intermediate.

-

Reduction: Add 1.5 equivalents of NaBH(OAc)3 portion-wise to the reaction mixture. The weakly acidic nature of the reagent facilitates the reduction without the need for additional acid catalysts[3].

-

Quenching & Extraction: After 12 hours of stirring, quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with dichloromethane (3x).

-

Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield pure N-butyl-3,5-difluorobenzylamine.

Protocol B: Determination of LogP and pKa

Rationale: Traditional shake-flask methods for LogP determination are prone to emulsion artifacts and require high sample volumes. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a high-throughput, self-validating alternative. For secondary amines, standard silica columns cause severe peak tailing due to interactions with residual silanols. We utilize an alkaline-resistant stationary phase, allowing us to raise the mobile phase pH above the compound's pKa, ensuring it elutes as a neutral free base for sharp, quantifiable peaks[4].

Step-by-Step Methodology:

-

System Suitability (Calibration): Equilibrate an alkaline-resistant silica-based stationary phase (e.g., XBridge Shield RP18) with a binary mobile phase (A: 10 mM ammonium acetate buffer, pH 10.0; B: Methanol)[4]. Inject a homologous series of reference standards (e.g., toluene, ethylbenzene, propylbenzene) with known LogP values. Establish a calibration curve plotting retention time (

) against LogP. Validation gate: Proceed only if -

Chromatographic Run (LogP): Inject a 100 µg/mL solution of N-butyl-3,5-difluorobenzylamine. Record the retention time (

) and calculate the capacity factor ( -

Orthogonal pKa Validation: Dissolve the compound in a 0.15 M KCl solution (to maintain constant ionic strength) at 25.0 ± 0.1 °C. Perform a potentiometric titration using standardized 0.1 M HCl and 0.1 M NaOH under a nitrogen blanket. Calculate the exact pKa by identifying the half-equivalence point via the first derivative of the titration curve.

References

1.[2] LookChem. "Cas 90390-27-5, 3,5-Difluorobenzylamine." LookChem Database. URL:[Link] 2.[4] Wiczling, P., et al. "Lipophilicity Measurement of Drugs by Reversed Phase HPLC over Wide pH Range." ResearchGate. URL:[Link] 3.[1] Meindl, W. R., von Angerer, E., Schönenberger, H., & Ruckdeschel, G. (1984). "Benzylamines: Synthesis and Evaluation of Antimycobacterial Properties." Journal of Medicinal Chemistry, 27(9), 1111-1118. URL:[Link] 4.[3] Abdel-Magid, A. F., Maryanoff, C. A., & Carson, K. G. (1991). "Reductive Amination of Aldehydes and Ketones by Using Sodium Triacetoxyborohydride." Tetrahedron Letters. URL:[Link]

Sources

Introduction: The Significance of Fluorinated Benzylamines in Modern Medicinal Chemistry

An In-depth Technical Guide to the Molecular Structure and Potential Applications of Benzenemethanamine, N-butyl-3,5-difluoro-

Prepared for: Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug discovery.[1][2] Fluorine's unique properties, such as its high electronegativity and small atomic size, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3] Within this context, fluorinated benzylamines represent a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, including antimycobacterial and anticonvulsant properties.[4][5]

This guide provides a comprehensive technical overview of a specific derivative, Benzenemethanamine, N-butyl-3,5-difluoro-. While direct experimental data for this compound is limited in publicly accessible literature, this document, written from the perspective of a Senior Application Scientist, will synthesize available information on its structural components and related analogues. By examining the parent molecule, 3,5-difluorobenzylamine, and understanding the impact of N-alkylation and difluoro-substitution, we can construct a detailed and scientifically-grounded profile of the target molecule's molecular structure, potential properties, and promising avenues for research.

Molecular Structure and Physicochemical Properties

The molecular structure of Benzenemethanamine, N-butyl-3,5-difluoro- is characterized by a benzylamine core with two fluorine atoms symmetrically placed at the 3 and 5 positions of the benzene ring and a butyl group attached to the nitrogen atom.

Caption: Molecular Structure of Benzenemethanamine, N-butyl-3,5-difluoro-.

The physicochemical properties of this molecule can be inferred by starting with the known properties of its parent compound, 3,5-difluorobenzylamine, and considering the influence of the N-butyl group.[6][7][8]

| Property | 3,5-Difluorobenzylamine (Parent) | Benzenemethanamine, N-butyl-3,5-difluoro- (Predicted) | Rationale for Prediction |

| Molecular Formula | C₇H₇F₂N[6][7][8] | C₁₁H₁₅F₂N | Addition of a C₄H₈ moiety to the amine. |

| Molecular Weight | 143.13 g/mol [6][7][8] | 200.24 g/mol | Increased molecular weight due to the butyl group. |

| Boiling Point | 184 °C[6] | > 184 °C | The addition of the butyl chain increases the molecular weight and van der Waals forces, leading to a higher boiling point. |

| Lipophilicity (logP) | ~1.5 (Predicted) | > 2.0 (Predicted) | The hydrophobic butyl group significantly increases the lipophilicity, which can enhance membrane permeability.[9] |

| Basicity (pKa) | 8.54 (Predicted)[6] | Slightly higher than 8.54 (Predicted) | Alkyl groups are weakly electron-donating, which can slightly increase the basicity of the amine compared to the primary amine. |

| Appearance | Colorless to yellow clear liquid[6] | Likely a colorless to pale yellow liquid | Similar to the parent compound.[10] |

| Solubility | Sparingly soluble in water | Poorly soluble in water, soluble in organic solvents | Increased hydrophobicity from the butyl group will decrease water solubility.[10] |

Proposed Synthesis and Spectroscopic Characterization

A. Synthetic Pathway

A plausible and straightforward synthesis of Benzenemethanamine, N-butyl-3,5-difluoro- would involve the direct N-alkylation of 3,5-difluorobenzylamine with a suitable butylating agent, such as 1-bromobutane or butyl iodide, in the presence of a non-nucleophilic base to neutralize the resulting hydrohalic acid.

Caption: Proposed synthetic workflow for Benzenemethanamine, N-butyl-3,5-difluoro-.

B. Expected Spectroscopic Data

While specific experimental spectra are not available, the expected spectroscopic features can be predicted based on the molecule's structure:

-

¹H NMR:

-

Aromatic Protons: Two distinct signals in the aromatic region (δ 6.5-7.5 ppm). One signal integrating to 2H for the protons ortho to the fluorines, and another signal integrating to 1H for the proton para to the CH₂NH- group.

-

Benzylic Protons: A singlet or a triplet (if coupled to the N-H proton) around δ 3.8-4.0 ppm, integrating to 2H.

-

N-H Proton: A broad singlet, the chemical shift of which would be concentration and solvent dependent.

-

Butyl Chain Protons: A series of multiplets in the upfield region (δ 0.8-2.7 ppm) corresponding to the four distinct sets of protons on the butyl chain.

-

-

¹³C NMR:

-

Aromatic Carbons: Signals in the aromatic region (δ 110-165 ppm). The carbons directly bonded to fluorine will show characteristic large C-F coupling constants.

-

Benzylic Carbon: A signal around δ 45-55 ppm.

-

Butyl Chain Carbons: Four distinct signals in the aliphatic region (δ 10-50 ppm).

-

-

¹⁹F NMR: A single resonance is expected as the two fluorine atoms are chemically equivalent.

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z = 200. Key fragmentation patterns would likely involve the loss of the butyl group and benzylic cleavage.

-

Infrared (IR) Spectroscopy: Characteristic peaks would include:

-

N-H stretching (around 3300-3500 cm⁻¹)

-

C-H stretching (aliphatic and aromatic, 2850-3100 cm⁻¹)

-

C=C stretching (aromatic, ~1600 cm⁻¹)

-

C-F stretching (strong, ~1100-1300 cm⁻¹)

-

Potential Biological Activity and Applications in Drug Development

While Benzenemethanamine, N-butyl-3,5-difluoro- has not been extensively studied, its structural motifs suggest several promising areas for investigation in drug discovery.

-

Antimycobacterial Activity: N-substituted benzylamines have demonstrated activity against various Mycobacterium species. For instance, N-butyl-3,5-difluorobenzylamine has shown a marked inhibitory effect on Mycobacterium marinum and Mycobacterium lufu. The combination of the difluoro-phenyl ring and the N-butyl chain in the target molecule makes it a compelling candidate for further evaluation as an antimycobacterial agent.

-

Anticonvulsant Properties: Fluorinated benzylamine derivatives have been explored for their anticonvulsant effects.[5] The introduction of fluorine can enhance the compound's ability to cross the blood-brain barrier and modulate the activity of central nervous system targets.[5]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[9] The 3,5-difluoro substitution pattern can protect the aromatic ring from hydroxylation, a common metabolic pathway, potentially leading to improved pharmacokinetic profiles and a longer duration of action in vivo.[1][9]

-

Modulation of Target Affinity: The electron-withdrawing nature of the fluorine atoms can alter the pKa of the amine and the electronic distribution of the aromatic ring.[1][9] This can influence how the molecule interacts with biological targets, potentially leading to increased potency and selectivity.[1][9]

Analytical Methodologies

The parent compound, 3,5-difluorobenzylamine, is utilized as a derivatization reagent in analytical chemistry to enhance the detection of various analytes by gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC/MS/MS).[6][11] These same techniques would be highly suitable for the analysis of Benzenemethanamine, N-butyl-3,5-difluoro-.

-

GC/MS: The volatility of the compound makes it amenable to GC analysis, and its characteristic fragmentation pattern in mass spectrometry would allow for sensitive and selective detection.

-

LC/MS/MS: For analysis in complex biological matrices, LC/MS/MS would provide excellent specificity and quantification capabilities.

Conclusion and Future Directions

Benzenemethanamine, N-butyl-3,5-difluoro- represents an intriguing yet under-explored molecule with significant potential in the field of medicinal chemistry. By synthesizing data from its parent compound and related analogues, we can project that this molecule possesses favorable physicochemical properties for a drug candidate, including enhanced lipophilicity and metabolic stability conferred by its fluorinated and N-alkylated structure.

Future research should focus on the experimental validation of the predicted properties outlined in this guide. Key steps should include:

-

Chemical Synthesis and Characterization: A confirmed synthesis and full spectroscopic characterization (NMR, IR, MS) are essential to establish a foundational understanding of the molecule.

-

In Vitro Biological Screening: The compound should be screened against a panel of biological targets, with a particular focus on antimycobacterial and CNS-related assays.

-

Pharmacokinetic Profiling: In vitro and in vivo ADME (absorption, distribution, metabolism, and excretion) studies would be crucial to assess its drug-like properties.

The insights provided in this guide offer a robust starting point for researchers and drug development professionals to unlock the potential of Benzenemethanamine, N-butyl-3,5-difluoro- and similar fluorinated benzylamines in the pursuit of novel therapeutics.

References

-

LookChem. 3,5-Difluorobenzylamine. [Link]

-

PubChem. 3,5-Difluorobenzylamine | C7H7F2N | CID 145211. [Link]

- Google Patents. CN117964460A - Synthesis process of 3, 5-difluorophenol.

-

PubMed. Biological activity of benzylating N-nitroso compounds. Models of activated N-nitrosomethylbenzylamine. [Link]

-

ResearchGate. (PDF) Synthesis and biological activity of N (substituted) benzylidine ortho-amino benzoic acid and N (substituted) benzyl ortho-amino benzoic acid. [Link]

-

Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

-

MDPI. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. [Link]

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

ACS Publications. Direct Amidation of Tertiary N-Benzylamines. [Link]

-

PubMed. Design, synthesis and anticonvulsant evaluation of fluorinated benzyl amino enaminones. [Link]

-

NIST WebBook. N-Butylbenzylamine. [Link]

-

ResearchGate. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

ResearchGate. PVP−I Catalyzed Oxidation of N‐substituted Benzylamines to Benzamides | Request PDF. [Link]

-

Aldlab-chemicals. Benzenemethanamine, alpha-butyl-3-fluoro-5-methyl-. [Link]

-

Wikipedia. Benzylamine. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation [mdpi.com]

- 5. Design, synthesis and anticonvulsant evaluation of fluorinated benzyl amino enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. 3,5-Difluorobenzylamine | C7H7F2N | CID 145211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CAS 2403-22-7: N-Butylbenzylamine | CymitQuimica [cymitquimica.com]

- 11. 3,5-二氟苄胺 96% | Sigma-Aldrich [sigmaaldrich.com]

The Ascendant Role of Difluorinated Benzylamine Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in Benzylamine Scaffolds

In the landscape of medicinal chemistry, the benzylamine scaffold is a well-established pharmacophore, present in a multitude of biologically active compounds. However, the strategic introduction of gem-difluoro (CF2) groups into this core structure has unlocked a new dimension of therapeutic potential. This guide provides a comprehensive exploration of the biological activities of difluorinated benzylamine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

The incorporation of fluorine into drug candidates is a powerful strategy to modulate key physicochemical properties. The high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, influence lipophilicity (LogP), and enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2][3] Specifically, the gem-difluoromethylene group acts as a bioisostere for ether or methylene groups, offering improvements in bioavailability and metabolic stability while also impacting molecular conformation and electronic properties.[1][4] These modifications have propelled difluorinated benzylamine derivatives to the forefront of research in antifungal, anticancer, antimicrobial, and neuropharmacological applications.

Part 1: A Spectrum of Biological Activities & Mechanisms

The true value of this chemical class lies in its diverse range of biological targets. The difluorinated benzylamine core can be tailored to achieve high potency and selectivity across various therapeutic areas.

Antifungal Activity: Disrupting the Fungal Cell Membrane

A primary and highly successful application of benzylamine derivatives is in the treatment of fungal infections. Their mechanism is well-characterized and targets a crucial enzyme in the fungal cell membrane biosynthesis pathway.

Causality of Action: Squalene Epoxidase Inhibition Difluorinated benzylamines, much like their non-fluorinated counterparts such as butenafine, act as potent inhibitors of squalene epoxidase.[5][6] This enzyme is critical for the conversion of squalene to lanosterol, a precursor to ergosterol. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and function.[5]

Inhibition of squalene epoxidase has a dual fungicidal effect:

-

Ergosterol Depletion: The lack of ergosterol disrupts the structural integrity of the fungal cell membrane, leading to increased permeability and leakage of essential cellular components.[5][6]

-

Squalene Accumulation: The buildup of squalene within the fungal cell is cytotoxic, further contributing to cell death.[6]

This targeted mechanism provides a degree of selectivity, as the fungal enzyme is more sensitive to inhibition than its mammalian counterpart.

Workflow: Ergosterol Biosynthesis Inhibition The following diagram illustrates the site of action for benzylamine derivatives within the fungal ergosterol biosynthesis pathway.

Caption: Inhibition of Squalene Epoxidase by Difluorinated Benzylamines.

Quantitative Data: Antifungal Potency The efficacy of novel derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC).

| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |

| Benzylamine Derivatives | Candida glabrata | 0.25 - 8 | [7] |

| Benzylamine Derivatives | Aspergillus niger | 1 - 32 | [7] |

| Benzylamine Derivatives | H. burtonii (Dermatophyte) | 0.125 - 4 | [7] |

Note: Data is representative of ranges found for various derivatives in the cited literature.

Anticancer Activity: A Multifaceted Approach

Difluorinated benzylamine derivatives have emerged as promising scaffolds for the development of novel anticancer agents, acting through several distinct mechanisms.

Mechanisms of Cytotoxicity:

-

DNA Intercalation: Certain platinum(IV) complexes supported by benzylamine derivatives have shown the ability to intercalate with DNA, disrupting replication and transcription, leading to cell death.[8] Fluorinated derivatives, in particular, have demonstrated impressive anticancer activities against cell lines like MCF-7 (breast cancer).[8]

-

Enzyme Inhibition: These compounds can be designed to selectively inhibit enzymes crucial for cancer cell survival, such as carbonic anhydrases IX and XII, which are involved in tumor acidosis and proliferation.[9]

-

Induction of Apoptosis: Fluorinated derivatives can trigger programmed cell death (apoptosis) by stimulating the production of reactive oxygen species (ROS) and causing the dissipation of the mitochondrial membrane potential in tumor cells.[10]

Structure-Activity Relationship (SAR): The anticancer potency is highly dependent on the substitution pattern. For instance, SAR studies on benzofuran derivatives revealed that halogen substitutions (including fluorine) on the core structure significantly increase anticancer activity.[11] The position and nature of substituents on the benzylamine ring dictate the binding affinity to specific biological targets.

Quantitative Data: In Vitro Cytotoxicity

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Fluorinated bis-indole | A549 (Lung) | 0.8 | [12] |

| Fluorinated pyrazolylbenzimidazole | MCF-7 (Breast) | 0.95 - 1.57 | [12] |

| Fluorinated Diphenylamine Chalcone | HeLa (Cervical) | 24.53 | [13] |

Antimicrobial Activity: Combating Bacterial Resistance

Beyond fungi, these derivatives show significant promise against a range of bacteria, including strains resistant to conventional antibiotics.

Spectrum of Activity: Studies have demonstrated activity against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria like Escherichia coli.[14][15] Fluorinated derivatives of carbazoles containing a benzylamino moiety have shown particularly good efficacy against S. aureus.[15]

Mechanism of Action: The precise mechanisms are still under investigation but are thought to involve disruption of the bacterial cell wall and interaction with intracellular components, leading to an accumulation of reactive oxygen species.[16]

Workflow: General Antimicrobial Screening A standardized workflow is essential for identifying and characterizing the antimicrobial potential of new derivatives.

Caption: Standard workflow for antimicrobial activity screening.

Neuropharmacological Activity: Modulating CNS Targets

The ability of small molecules to cross the blood-brain barrier makes difluorinated benzylamines attractive candidates for treating central nervous system (CNS) disorders.

Key CNS Targets:

-

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is an enzyme that degrades neurotransmitters like dopamine. Selective MAO-B inhibitors are used in the treatment of Parkinson's disease. Benzylamine-sulfonamide derivatives have been designed as highly potent and selective MAO-B inhibitors.[17]

-

Catecholamine Uptake Inhibition: Benzylamine analogues can inhibit the reuptake of norepinephrine and dopamine in the brain, a mechanism relevant to the treatment of depression and other mood disorders.[18]

-

Anticonvulsant Properties: Fluorinated benzylamino enaminones have shown significant anticonvulsant activity in animal models, such as the maximal electroshock seizure (MES) test, with some compounds showing potency comparable to commercial drugs like carbamazepine.[19]

Quantitative Data: Neuropharmacological Potency

| Activity | Target/Model | Potency (ED50 / IC50) | Reference |

| Anticonvulsant | MES Test (rat, oral) | ED50: 23.47 mg/kg | [19] |

| MAO-B Inhibition | hMAO-B Enzyme | IC50: 0.041 µM | [17] |

| Norepinephrine Uptake Inhibition | Rat Brain Homogenates | Low I50 values | [18] |

Part 2: Experimental Design and Protocols

The translation of a chemical scaffold into a therapeutic lead is underpinned by robust and reproducible experimental protocols. As a self-validating system, each step must be meticulously planned and executed.

Synthesis Protocol: Reductive Amination

Reductive amination is a cornerstone method for synthesizing benzylamine derivatives due to its efficiency and broad substrate scope.[7]

Objective: To synthesize a novel N-(difluorobenzyl)-iso-octylamine derivative.

Materials:

-

2,6-Difluorobenzaldehyde

-

2-Amino-6-methylheptane (iso-octylamine)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Glacial Acetic Acid

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Magnesium Sulfate (MgSO₄), anhydrous

Step-by-Step Methodology:

-

Reactant Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,6-difluorobenzaldehyde (1.0 eq) in anhydrous DCM.

-

Imine Formation: Add 2-amino-6-methylheptane (1.1 eq) and a catalytic amount of glacial acetic acid to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality Note: STAB is a mild and selective reducing agent, ideal for reducing the imine in the presence of the aldehyde, minimizing side reactions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure difluorinated benzylamine derivative.

In Vitro Cytotoxicity Protocol: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[20]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a difluorinated benzylamine derivative against the A549 human lung cancer cell line.

Materials:

-

A549 cells

-

DMEM/F-12 medium with 10% FBS

-

Difluorinated benzylamine derivative stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Step-by-Step Methodology:

-

Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

-

Incubation for Attachment: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[20]

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for an additional 48-72 hours.[20]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Expertise Note: During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and fit the data to a dose-response curve to determine the IC50 value.

Part 3: Conclusion and Future Directions

Difluorinated benzylamine derivatives represent a versatile and highly druggable chemical scaffold with a vast range of demonstrated biological activities. Their success stems from the strategic use of fluorine to enhance potency, selectivity, and pharmacokinetic properties. From inhibiting fungal ergosterol synthesis to modulating critical pathways in cancer and the central nervous system, these compounds are fertile ground for the development of next-generation therapeutics.

Future research should focus on:

-

Expanding the Target Space: Exploring novel biological targets for this privileged scaffold.

-

Improving Selectivity: Fine-tuning the substitution patterns to minimize off-target effects and enhance safety profiles.

-

PET Imaging: Leveraging fluorinated derivatives for the development of novel Positron Emission Tomography (PET) imaging agents for diagnostic applications.[3]

-

Combating Resistance: Designing derivatives that can overcome existing drug resistance mechanisms in infectious diseases and oncology.

The continued exploration of difluorinated benzylamine derivatives promises to yield innovative solutions to pressing challenges in human health.

References

A comprehensive, numbered list of all cited sources with full titles and clickable URLs will be provided below.

- Bai, S. et al. (2025). Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives.

- Mahmood, A. A. J., & Bahnam, S. P. (2024). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka.

-

Al-Ostath, A. et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

-

Ghannoum, M. & Isham, N. (2022). Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. MDPI. [Link]

-

Olusola, T. et al. (2020). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. [Link]

- Wang, Y. et al. (2024). Synthesis of N-Benzylidene Benzylamine from Dibenzylamine and Derivatization under Electrochemical Conditions. Preprints.org.

-

Hassan, S. et al. (2017). Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics. PubMed. [Link]

-

Mphahlele, M. J. et al. (2021). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal. [Link]

-

Mykhailiuk, P. K. et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]

-

Angeli, A. et al. (2025). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry. [Link]

-

Wujec, M. et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. PMC. [Link]

- van Niel, G. et al. (2019). Review: Fluorine in Medicinal Chemistry.

-

Ayoub, M. et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC. [Link]

-

Segre, G. & Hammarström, S. (1985). Aspects of the mechanisms of action of benzydamine. PubMed. [Link]

-

Miller, D. D. et al. (1979). Inhibition of uptake of catecholamines by benzylamine derivatives. PubMed. [Link]

- Unoh, Y. et al. (2020). α-Difluoroalkylation of Benzyl Amines with Trifluoromethylarenes. Synfacts.

-

Gillis, E. P. et al. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

-

Siddiqui, N. et al. (2019). Design, synthesis and anticonvulsant evaluation of fluorinated benzyl amino enaminones. PubMed. [Link]

- Khan, T. A. et al. (2013). Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes.

-

Bertini, S. et al. (2014). Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. PubMed. [Link]

-

Kliukevičienė, J. et al. (2020). Preliminary Investigation of the Antibacterial Activity of Antitumor Drug 3-Amino-1,2,4-Benzotriazine-1,4-Dioxide (Tirapazamine) and its Derivatives. MDPI. [Link]

-

Matulis, D. et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. [Link]

-

Dolenc, M. S. (2017). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC. [Link]

- BenchChem Technical Support Team. (2025).

-

Mutlib, A. E. et al. (2002). Bioactivation of benzylamine to reactive intermediates in rodents: formation of glutathione, glutamate, and peptide conjugates. PubMed. [Link]

-

Zhidkova, E. M. et al. (2021). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. PMC. [Link]

-

Sîrbu, A. et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

-

Ni, K. & O'Hagan, D. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

-

Chen, B. et al. (2021). Degradation of benzylamines during chlorination and chloramination. RSC Publishing. [Link]

-

Malawska, B. et al. (2018). Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents. MDPI. [Link]

-

Ke, Y. et al. (2021). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. PMC. [Link]

-

Shakhatreh, M. A. K. et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Dove Medical Press. [Link]

- CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines.

-

Demir, D. et al. (2023). Investigation of Anticancer and Antimicrobial Properties of Fluorinated Salicylaldimines. DergiPark. [Link]

- Mykhailiuk, P. K. et al. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.

- Research Starters. Mechanisms of action in antifungal drugs. Agriculture and Agribusiness.

-

Yildiz, I. et al. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. PMC. [Link]

- BenchChem Technical Support Team. (2025).

-

Kumar, A. et al. (2025). In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer agents. PMC. [Link]

-

Tumenta, M. F. et al. (2024). Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones. MDPI. [Link]

- Uddin, M. J. et al. (2021).

Sources

- 1. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. mdpi.com [mdpi.com]

- 6. Mechanisms of action in antifungal drugs | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]

- 7. Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]

- 12. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cyberleninka.ru [cyberleninka.ru]

- 15. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of uptake of catecholamines by benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis and anticonvulsant evaluation of fluorinated benzyl amino enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Toxicological and Pharmacological Profile of N-butyl-3,5-difluorobenzylamine

Executive Summary

N-butyl-3,5-difluorobenzylamine (CAS: 90390-31-1) is a specialized secondary amine characterized by its highly lipophilic n-butyl chain and a metabolically resistant difluorinated aromatic ring. Originally synthesized and evaluated for its potent antimycobacterial properties, this compound presents a unique intersection of high pharmacological efficacy and localized chemical toxicity[1]. This whitepaper provides a comprehensive analysis of its toxicological profile, structural causality, and field-proven experimental protocols designed for researchers and drug development professionals.

Molecular Rationale & Physicochemical Dynamics

To understand the toxicological and pharmacological behavior of N-butyl-3,5-difluorobenzylamine, one must analyze the causality behind its structural components:

-

The N-Butyl Chain (Lipophilicity): The addition of a four-carbon aliphatic chain significantly increases the partition coefficient (Log

) of the molecule. In biological systems, this lipophilicity is the primary driver for membrane permeation. It allows the compound to effortlessly partition into the lipid-rich stratum corneum of human skin (driving contact toxicity) and the mycolic acid layer of mycobacteria (driving efficacy)[2]. -

3,5-Difluoro Substitution (Metabolic Stability & pKa Modulation): Fluorine atoms are highly electronegative. Placing them at the meta positions (3 and 5) of the benzyl ring withdraws electron density from the aromatic system. This not only protects the ring from rapid oxidative metabolism by hepatic Cytochrome P450 enzymes but also slightly lowers the pKa of the secondary amine.

-

Secondary Amine Core (Ion Trapping & Corrosivity): At physiological pH (7.4), the amine is predominantly protonated. This creates an amphiphilic dynamic: the neutral free-base fraction crosses lipid bilayers, whereupon it becomes protonated in more acidic intracellular compartments, effectively trapping the molecule inside the target cell. However, in its concentrated, unbuffered form, the free amine acts as a strong base, capable of saponifying tissue lipids and causing severe chemical burns[3].

Toxicological Profile & Hazard Assessment

The toxicity of N-butyl-3,5-difluorobenzylamine is primarily localized and concentration-dependent. It does not exhibit systemic genotoxicity but acts as a severe localized irritant and corrosive agent[3].

-

Corrosivity and Tissue Necrosis: Classified under Hazard Code C (Corrosive) , the compound carries the Risk Statement R34 (Causes burns) [3]. The mechanism of toxicity is direct chemical disruption. Upon contact with skin or mucosal membranes, the basic amine disrupts the lipid bilayer architecture, leading to rapid cellular necrosis.

-

Handling and Safety Requirements: Due to its classification under UN 2735 (Amines, liquid, corrosive, n.o.s.) , handling requires stringent safety protocols[3]. Safety Statements S26, S36/37/39, and S45 mandate the use of full chemical-resistant PPE (nitrile gloves, face shields) and immediate medical intervention upon exposure[3].

Pathway detailing the concentration-dependent permeation and toxicity of the fluorinated amine.

Antimycobacterial Pharmacology

Despite its localized toxicity, the compound demonstrates remarkable in vitro efficacy against highly resistant bacterial strains. In a landmark study on benzylamines, N-butyl-3,5-difluorobenzylamine exhibited a Minimum Inhibitory Concentration (MIC) of 6.4 µg/mL against Mycobacterium tuberculosis H37Ra[1].

Furthermore, the compound showed marked inhibitory effects on Mycobacterium marinum and Mycobacterium lufu[1]. The causality behind this efficacy lies in the precise tuning of the N-alkyl chain; the n-butyl group provides the optimal steric bulk and hydrophobicity required to penetrate the uniquely thick, waxy cell wall of mycobacteria, outperforming shorter (methyl/ethyl) or longer (hexyl/heptyl) chain derivatives[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control (QC) checkpoints prevent the propagation of errors.

Protocol A: Chemoselective Synthesis via Reductive Amination

Rationale: Traditional reductive aminations often utilize sodium cyanoborohydride (

-

Imine Formation: Dissolve 1.0 eq of 3,5-difluorobenzaldehyde and 1.05 eq of n-butylamine in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours.

-

Self-Validation Checkpoint: Aliquot 10 µL into methanol and analyze via LC-MS. Proceed only when the aldehyde peak disappears and the imine mass (

) dominates.

-

-

Reduction: Cool the mixture to 0°C. Add 1.4 eq of STAB portion-wise to control the exothermic reaction. Stir for 12 hours at room temperature.

-

Quenching & Extraction: Quench the reaction with saturated aqueous

to neutralize acetic acid byproducts and free-base the amine. Extract with dichloromethane (DCM). -

Purification: Wash the organic layer with brine, dry over anhydrous

, and concentrate under reduced pressure. Purify via silica gel chromatography (DCM:MeOH 95:5).-

Self-Validation Checkpoint: Confirm product purity via

-NMR. The disappearance of the imine proton (

-

Self-validating synthetic workflow for N-butyl-3,5-difluorobenzylamine using STAB reduction.

Protocol B: Resazurin Microtiter Assay (REMA) for MIC Determination

Rationale: Standard optical density (OD) assays for mycobacteria are prone to false readouts due to compound precipitation or bacterial clumping. REMA relies on the metabolic reduction of resazurin (blue/non-fluorescent) to resorufin (pink/highly fluorescent) by living cells, providing a definitive, self-validating readout of viability.

-

Preparation: Culture M. tuberculosis H37Ra in Middlebrook 7H9 broth supplemented with OADC until logarithmic phase (

). -

Plating: In a 96-well plate, perform 2-fold serial dilutions of N-butyl-3,5-difluorobenzylamine (ranging from 50 µg/mL to 0.1 µg/mL) in 100 µL of media.

-

Inoculation: Add 100 µL of the bacterial suspension (

CFU/mL) to each well. Include a positive control (bacteria + no drug) and a negative control (media only). -

Incubation & Readout: Incubate at 37°C for 7 days. Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

-

Self-Validation Checkpoint: The negative control must remain blue, and the positive control must turn pink. The MIC is the lowest concentration well that remains visually blue (preventing resazurin reduction).

-

Quantitative Data Summaries

Table 1: Pharmacological Efficacy (In Vitro)

| Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Mycobacterium tuberculosis H37Ra | 6.4 µg/mL | [1] |

| Mycobacterium marinum | Marked Inhibition (Active) | [1] |

| Mycobacterium lufu | Marked Inhibition (Active) |[1] |

Table 2: Hazard and Safety Classification

| Property / Classification | Value / Code | Implication |

|---|---|---|

| Hazard Code | C (Corrosive) | Causes destruction of living tissue upon contact[3]. |

| Risk Statements | R34 | Causes severe chemical burns[3]. |

| Safety Statements | S26, S36/37/39, S45 | Requires immediate rinsing, full PPE, and medical attention[3]. |

| UN Transport Number | UN 2735 | Regulated as a corrosive liquid amine[3]. |

References

-

Meindl, W. R., von Angerer, E., Schönenberger, H., & Ruckdeschel, G. (1984). Benzylamines: Synthesis and Evaluation of Antimycobacterial Properties. Journal of Medicinal Chemistry, 27(9), 1111-1118. PubMed. Available at: [Link]

-

LookChem Chemical Database. Safety Data and Chemical Properties for 3,5-Difluorobenzylamine derivatives (CAS: 90390-27-5 / 90390-31-1). LookChem. Available at:[Link]

Sources

The Fluorine Anomaly: Strategic Integration of Fluorine in Drug Design and Medicinal Chemistry

As a Senior Application Scientist navigating the complexities of modern drug discovery, I often emphasize a fundamental truth to my teams: the strategic placement of a single fluorine atom can be the difference between a failed clinical candidate and a blockbuster therapeutic. Fluorine is not merely a substituent; it is a highly tunable stereoelectronic tool.

This technical guide dissects the causality behind fluorine’s impact on pharmacokinetics (PK) and pharmacodynamics (PD), and outlines self-validating experimental workflows for both the late-stage synthesis of fluorinated compounds and the biological validation of their metabolic stability.

The Physicochemical Causality of Fluorination

To understand why nearly 25% of all marketed drugs contain fluorine, we must look at its unique position on the periodic table. Fluorine is the most electronegative element (3.98 Pauling), yet its van der Waals radius (1.47 Å) is remarkably small—sitting between hydrogen (1.20 Å) and oxygen (1.52 Å) 1. This allows fluorine to act as a bioisostere for hydrogen or hydroxyl groups without introducing severe steric hindrance into the drug-receptor complex.

Furthermore, the C–F bond is the strongest single bond in organic chemistry (~105 kcal/mol). This thermodynamic stability is the primary driver for utilizing fluorine to block oxidative degradation pathways 2.

Quantitative Comparison: C–H vs. C–F Bonds

| Physicochemical Property | C–H Bond | C–F Bond | Impact on Drug Design |

| Bond Length (Å) | 1.09 | 1.35 | Minimal steric perturbation; fits existing binding pockets. |

| Bond Dissociation Energy (kcal/mol) | ~98 | ~105 | Resists Cytochrome P450-mediated oxidative cleavage. |

| Electronegativity (Pauling) | 2.20 | 3.98 | Inductive electron withdrawal; lowers adjacent amine pKa. |

| van der Waals Radius (Å) | 1.20 | 1.47 | Acts as a bioisostere for H or OH groups. |

Mechanistic Impacts on ADME and Pharmacodynamics

The incorporation of fluorine alters the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate through three primary mechanisms:

A. Metabolic Shielding (CYP450 Blockade)

Approximately 60% of marketed small molecules are cleared by hepatic Cytochrome P450 (CYP450) enzymes 3. The high-valent iron-oxo species in the CYP active site initiates metabolism via Hydrogen Atom Transfer (HAT). By replacing a metabolically labile C–H bond with a C–F bond, the activation energy required for HAT is drastically increased. Beyond simple bond strength, the strong electron-withdrawing nature of fluorine deactivates adjacent C–H bonds toward electrophilic oxidation and alters the binding affinity (

B. Physicochemical Modulation (pKa & Lipophilicity)

Fluorine's inductive electron-withdrawing effect (-I) systematically lowers the pKa of adjacent basic amines. By reducing the basicity, a higher fraction of the drug remains unionized at physiological pH (7.4). This unionized state significantly enhances passive transcellular diffusion across lipophilic cell membranes, vastly improving oral bioavailability 4. Additionally, fluorination of aromatic rings increases lipophilicity (logP), driving hydrophobic interactions within target binding pockets [[1]]().

C. Conformational Control

The highly polarized C–F bond can dictate small molecule conformation through stereoelectronic effects. A classic example is the gauche effect, where the C–F bond prefers to align gauche (rather than anti) to an adjacent electronegative atom (like nitrogen or oxygen) to minimize dipole repulsion and maximize hyperconjugation. This locks the drug into its bioactive conformation, reducing the entropic penalty upon target binding.

Logical relationships between fluorine's physicochemical traits and ADME outcomes.

Experimental Workflows & Protocols

To rigorously evaluate the impact of fluorination, we must employ self-validating experimental systems. Below are two critical protocols: one for assessing the biological success of fluorination (metabolic stability) and one for the chemical synthesis of fluorinated leads.

Protocol 1: In Vitro Microsomal Stability Assay (CYP450 Clearance)

Causality & Rationale: Why use liver microsomes instead of whole hepatocytes? Microsomes are subcellular fractions derived from the endoplasmic reticulum that contain concentrated, membrane-bound CYP450 enzymes. They provide a high-throughput, cost-effective model specifically for Phase I oxidative metabolism 3. The reaction strictly requires NADPH as an obligate electron donor for the CYP450 catalytic cycle.

Step-by-Step Methodology:

-

Matrix Preparation: Prepare a working solution of human liver microsomes (pooled to minimize interindividual variability) at a protein concentration of 0.5 mg/mL in 0.05 M phosphate buffer (pH 7.4).

-

Compound Addition: Spike the fluorinated test compound (and its non-fluorinated matched molecular pair) into the matrix to achieve a final concentration of 1 µM (Final DMSO ≤ 0.25%).

-

Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

-

Initiation: Initiate the metabolic reaction by adding 1 mM NADPH cofactor.

-

Sampling: Extract 50 µL aliquots at specific time points (0, 5, 15, 30, and 45 minutes).

-

Termination (Quenching): Immediately quench each sampled aliquot by adding it to 150 µL of ice-cold acetonitrile containing an internal standard. This denatures the CYP enzymes and halts metabolism.

-

Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant via LC-TOF-MS to monitor the disappearance of the parent compound and calculate intrinsic clearance (

) 5.

Validation & Control Checkpoints: Self-Validating System: A "minus-cofactor" control (incubated for 45 mins without NADPH) is mandatory. If the test compound depletes in this control, the clearance is not CYP-mediated, indicating chemical instability or non-specific protein binding.

Step-by-step workflow for the in vitro microsomal stability assay (CYP450 clearance).

Protocol 2: Late-Stage Photoredox Fluorination of Alkoxyamines

Causality & Rationale: Traditional nucleophilic fluorination (using DAST or Selectfluor) requires harsh conditions that are incompatible with the complex, densely functionalized intermediates found in late-stage drug design 6. Photoredox catalysis overcomes this thermodynamic barrier. By using visible light to access the highly reactive excited state of an Iridium(III) photocatalyst, we enable Single-Electron Transfer (SET) under mild, room-temperature conditions 7.

Step-by-Step Methodology:

-

Reagent Assembly: In a dry vial under inert atmosphere (Argon), combine the TEMPO-derived alkoxyamine substrate (1.0 equiv), the Ir(III) photocatalyst (1-2 mol%), and a nucleophilic fluoride source (e.g., Triethylamine trihydrofluoride, Et3N·3HF, 2.0 equiv).

-

Solvent Addition: Dissolve the mixture in Hexafluoroisopropanol (HFIP). Causality Note: HFIP is critical as it acts as a proton source to reduce the TEMPO radical and regenerate the photocatalyst ground state.

-

Degassing: Degas the solution via three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise quench the excited triplet state of the photocatalyst.

-

Irradiation: Irradiate the vial with blue LEDs (λ = 450 nm) at ambient temperature for 12-24 hours.

-

Workup & Isolation: Quench the reaction with saturated aqueous NaHCO3, extract with dichloromethane, concentrate the organic layer, and purify the fluorinated product via flash column chromatography.

Validation & Control Checkpoints: Self-Validating System: The mesolytic cleavage of the radical cation generates a stable carbocation that is strictly trapped by the fluoride source. The protocol's orthogonality is validated by its tolerance to sensitive functional groups (e.g., aryl chlorides, boronic esters) that would normally degrade under standard fluorination conditions [[7]]().

Photoredox catalytic cycle for late-stage nucleophilic fluorination.

References

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.Encyclopedia.pub / NIH.

- Applications of Fluorine in Medicinal Chemistry.IKPRRESS.

- Microsomal Stability | Cyprotex ADME-Tox Solutions.Evotec.

- Late-Stage Fluorination: From Fundamentals to Application.ACS Publications.

- Photoredox Nucleophilic (Radio)fluorination of Alkoxyamines.NIH / PMC.

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.ChemRxiv.

- Metabolic Stability Assays.Merck Millipore.

Sources

- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 4. files.ikprress.org [files.ikprress.org]

- 5. Metabolic Stability Assays [merckmillipore.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Photoredox Nucleophilic (Radio)fluorination of Alkoxyamines - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Unique Impact of Difluorination in Modern Chemistry

An In-depth Technical Guide to the Synthesis, Properties, and Application of Difluorinated Organic Compounds

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, agrochemical development, and materials science.[1][2] Among the various fluorinated motifs, the difluoromethyl (-CF2H) and difluoromethylene (-CF2-) groups offer a unique combination of physicochemical properties that can profoundly influence a molecule's biological activity.[3] The carbon-fluorine bond is the strongest single bond in organic chemistry, which enhances metabolic stability.[4] Furthermore, the high electronegativity of fluorine alters the local electronic environment, impacting acidity, basicity, and dipole moments.[4][5]

This guide provides a comprehensive literature review of difluorinated organic compounds, focusing on synthetic methodologies, the rationale behind experimental choices, and their applications, particularly in the pharmaceutical industry. We will delve into the core strategies for introducing these critical functional groups, explore their properties, and provide detailed protocols for key transformations.

The Physicochemical Impact of Difluoro Groups

The introduction of a difluoro-moiety imparts several key properties:

-

Metabolic Stability: The strength of the C-F bond makes difluorinated compounds more resistant to oxidative metabolism by enzymes such as Cytochrome P450.[6]

-

Lipophilicity and Permeability: The -CF2H and -CF2- groups can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes.[2][7][8]

-

Conformational Control: In vicinal difluorides (containing a F-C-C-F moiety), the "gauche effect" strongly influences the molecule's preferred conformation, a powerful tool for designing molecules with specific shapes to fit biological targets.[9][10]

-

Bioisosterism: The difluoromethylene group (-CF2-) is a well-established bioisostere for an ether oxygen atom or a carbonyl group, while the difluoromethyl group (-CF2H) can act as a metabolically stable mimic for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups.[7][8][11] This allows for the fine-tuning of a drug candidate's properties while maintaining its core binding interactions. The -CF2H group is also a competent hydrogen bond donor, a unique feature among polyfluorinated motifs.[7][11]

Part 1: Core Synthetic Strategies for Difluorination

The synthesis of difluorinated compounds can be broadly categorized by the type of C-F bonds being formed and the nature of the fluorinating agent. Recent decades have seen a surge in the development of new reagents and catalytic systems to achieve these transformations with high efficiency and selectivity.[2][11]

Geminal Difluorination: Accessing the -CF2- Moiety

The gem-difluoromethylene group is a critical component in many bioactive molecules. Its synthesis typically involves the transformation of carbonyl compounds or activated methylenes.

-

Deoxyfluorination of Aldehydes and Ketones: This is a direct method where the oxygen of a carbonyl group is replaced by two fluorine atoms. Modern reagents have made this a more accessible transformation, although it often requires harsh conditions.

-

Difluorocarbene Chemistry: Difluorocarbene (:CF2) is a versatile intermediate that can be generated from various precursors. It reacts with a wide range of nucleophiles and multiple bonds.

-

Sources of Difluorocarbene: While historically generated from ozone-depleting chlorofluorocarbons (CFCs), modern, environmentally benign sources have been developed, such as TMSCF2Br, (bromodifluoromethyl)trimethylsilane, and diethyl bromodifluoromethylphosphonate.

-

Applications: Key reactions include the gem-difluorocyclopropanation of alkenes and the difluoromethylation of heteroatoms like oxygen, sulfur, and nitrogen.

-

A novel and powerful strategy involves the copper-catalyzed insertion of a difluorocarbene species into the structure of readily available epoxides to yield valuable α,α-difluoro-oxetanes.[12] This method circumvents traditional synthetic challenges like ring rupture and defluorination.[12]

Vicinal Difluorination of Alkenes

The creation of adjacent C-F bonds on an aliphatic chain presents a significant synthetic challenge, primarily due to the potential for competing side reactions.[9] However, the resulting 1,2-difluoride motif is highly valuable for its ability to enforce specific molecular conformations.[9]

Catalytic methods have emerged as a powerful solution. A notable approach utilizes a chiral aryl iodide catalyst in conjunction with a nucleophilic fluoride source (e.g., HF-pyridine) and an oxidant (e.g., m-CPBA).[9][13][14][15] This system enables the direct, diastereoselective, and even enantioselective 1,2-difluorination of a variety of alkenes.[13][14][15] The mechanism involves the in-situ generation of a reactive iodoarene difluoride, which then delivers the two fluorine atoms across the double bond.[9]

Synthesis of Difluoromethylated Compounds (-CF2H)

The difluoromethyl group is a highly sought-after functionality in medicinal chemistry.[7] Its synthesis can be achieved through various pathways, including radical, nucleophilic, and electrophilic methods. A key area of development has been "late-stage difluoromethylation," which allows for the introduction of the -CF2H group into complex, drug-like molecules at a late step in the synthesis.[11]

-

Radical C-H Difluoromethylation: This approach, often employing Minisci-type chemistry, is particularly effective for electron-deficient heteroarenes, which are common scaffolds in pharmaceuticals.[11]

-

Copper-Catalyzed Cross-Coupling: Copper catalysts are widely used to mediate the formation of C(sp2)–CF2H bonds.[11] Reagents such as [(DMPU)2Zn(CF2H)2] can be used in conjunction with copper salts to difluoromethylate aryl iodides.[11]

Part 2: Asymmetric Synthesis of Difluorinated Compounds

The synthesis of chiral fluorinated compounds is a significant challenge in synthetic chemistry.[13] The development of catalytic asymmetric methods, using either transition metals or small organic molecules (organocatalysts), has been a major breakthrough.[5][13]

-

Organocatalysis: Chiral organocatalysts, such as those derived from cinchona alkaloids or amino acids, have been successfully employed in enantioselective fluorinations.[5][13] These catalysts can activate substrates towards attack by an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.[5][13][16]

-

Transition Metal Catalysis: Chiral transition metal complexes are used in a variety of asymmetric transformations, including allylic alkylations of fluorine-containing nucleophiles and cross-coupling reactions.[13]